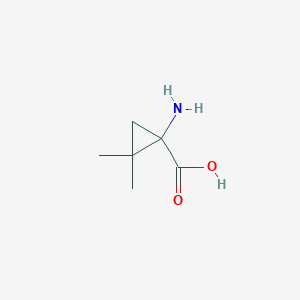

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid

Übersicht

Beschreibung

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid is a unique compound that belongs to the class of cyclopropane-containing amino acids. These compounds are known for their conformational rigidity due to the cyclopropane ring, which imparts unique properties to the molecule.

Vorbereitungsmethoden

The synthesis of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One notable method involves the hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase. This reaction yields (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid, which is then subjected to a Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form (1S)-2,2,2-trifluoroethyl-2,2-dimethyl-1-[(N-ethoxycarbonyl)amino]-cyclopropane-1-carboxylate. Final alkaline hydrolysis gives (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid .

Analyse Chemischer Reaktionen

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Amino-2,2-dimethylcyclopropane-1-carboxylic Acid

ADCA can be synthesized through several methods, each with its advantages and limitations. The most notable synthesis methods include:

- Enzymatic Asymmetrization : A method reported by Chincilla et al. involves the enzymatic hydrolysis of prochiral precursors, leading to high enantiomeric excess of ADCA . This method is advantageous due to its selectivity and mild reaction conditions.

- Chemical Synthesis : Traditional synthetic routes often involve multiple steps including bromination, protection, substitution reactions, and hydrolysis. A recent patent describes a four-step synthesis that improves yield and reduces waste compared to older methods that utilized hazardous reagents like potassium cyanide .

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Enzymatic Asymmetrization | High selectivity, mild conditions | Limited substrate scope |

| Traditional Chemical Synthesis | Higher yields possible | Use of toxic reagents, multi-step process |

Pharmaceutical Applications

ADCA is primarily recognized as an important pharmaceutical intermediate. Its applications include:

- Inhibitors of Ethylene Formation : ADCA has been shown to inhibit the ethylene-forming enzyme (EFE), which plays a crucial role in plant growth regulation. This property makes it valuable for agricultural applications, particularly in controlling plant development processes such as flowering and fruit ripening .

- Building Blocks for Peptides : As a geminally substituted amino acid, ADCA can serve as a building block in peptide synthesis. Its unique structure imparts conformational restrictions that enhance the stability and resistance of peptides to enzymatic degradation .

Agricultural Applications

The physiological effects of ADCA extend beyond pharmaceuticals into agriculture:

- Plant Growth Regulators : Due to its ability to inhibit EFE, ADCA has potential as a plant growth regulator. Research indicates that compounds like ADCA can effectively control the timing of flowering and fruit ripening, which is critical for agricultural productivity .

Recent Research Findings

Recent studies have focused on optimizing the synthesis and expanding the applications of ADCA:

- Enhanced Synthesis Techniques : Research has demonstrated improved methods for synthesizing ADCA with higher yields and purity using less hazardous chemicals .

- Physiological Studies : Investigations into the physiological effects of ADCA on various plant species have shown promising results in regulating growth and development under different environmental conditions .

Case Study 1: Inhibition of Ethylene Production

A study highlighted the effectiveness of ADCA in reducing ethylene production in tomato plants, which led to delayed ripening and extended shelf life . This application could significantly impact post-harvest management in agriculture.

Case Study 2: Peptide Design

In peptide synthesis, researchers incorporated ADCA into cyclic peptides to assess its impact on stability against proteolytic enzymes. The resulting peptides exhibited enhanced resistance compared to traditional amino acids .

Wirkmechanismus

The mechanism of action of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as amino acid processing enzymes. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing amino acids, such as:

1-Aminocyclopropane-1-carboxylic acid:

1-Amino-2,2-dialkylcyclopropane-1-carboxylic acids: These compounds have similar structural features but differ in their alkyl substituents, leading to variations in their chemical and biological properties.

Biologische Aktivität

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic cyclic amino acid that plays a significant role in plant biology as a precursor to ethylene, a vital plant hormone. Its unique structural properties and biological functions have drawn considerable attention in both biochemical and agricultural research.

Molecular Formula: CHNO\

Molecular Weight: 115.13 g/mol

CAS Number: 1314964-35-6

IUPAC Name: this compound

The compound features a cyclopropane ring with two methyl groups attached to the second carbon, an amino group at the first carbon, and a carboxylic acid functional group. This structure not only influences its reactivity but also its interactions with biological molecules.

The biological activity of ACC primarily involves its interaction with enzymes and receptors. The cyclopropane ring facilitates binding to active sites on enzymes, while the amino and carboxyl groups enable hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity, influencing various biochemical pathways.

Ethylene Biosynthesis

ACC is synthesized in plants as the immediate precursor to ethylene through the action of the enzyme ACC synthase. This process is crucial for various physiological responses in plants, including fruit ripening, leaf abscission, and stress responses. The ethylene produced from ACC can induce significant changes in plant growth and development.

Inhibition of Enzyme Activity

Research has indicated that ACC can inhibit certain amino acid processing enzymes. This inhibition may be attributed to its unique structural characteristics that allow it to bind effectively to these enzymes, thus altering their activity. Such properties make ACC a subject of interest for designing peptide inhibitors with enhanced stability against enzymatic degradation.

Case Studies

- Ethylene Production in Plants:

- Enzyme Interaction:

- Synthesis and Applications:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 115.13 g/mol |

| CAS Number | 1314964-35-6 |

| IUPAC Name | This compound |

| Biological Activity | Effect |

|---|---|

| Ethylene Production | Induces fruit ripening |

| Enzyme Inhibition | Alters amino acid metabolism |

Eigenschaften

IUPAC Name |

1-amino-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDYUNNRMLWYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403880 | |

| Record name | 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123445-53-4 | |

| Record name | 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.